2-(3-Chloro-2-methylpropyl)-4-methyl-1,3-thiazole
Description
Properties
Molecular Formula |
C8H12ClNS |
|---|---|
Molecular Weight |
189.71 g/mol |
IUPAC Name |
2-(3-chloro-2-methylpropyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H12ClNS/c1-6(4-9)3-8-10-7(2)5-11-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
VHDGZTJJDJYFMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CC(C)CCl |
Origin of Product |
United States |
Preparation Methods
Preparation of Halogenated Ketone Intermediates
- Starting Material: 3,5-dichloro-2-pentanone or its analogues are used as precursors.
- Reaction: These compounds are reacted with potassium rhodanide (KSCN) or other inorganic thiocyanates in organic solvents such as acetone, methyl ethyl ketone, or ethyl acetate.
- Conditions: The reaction is typically carried out at temperatures ranging from 0°C to 80°C, often with stirring for several hours.
- Outcome: Formation of 3-thiocyanato-5-chloro-2-pentanone derivatives with yields reported between 70% and 95%.
Cyclization to 2-Hydroxy-4-methyl-5-(2-chloroalkyl)-1,3-thiazole
- Procedure: The thiocyanato-ketone intermediate is reacted with phosphoric acid (typically 83–85% concentration).
- Conditions: The mixture is heated gradually to 95–100°C and stirred for 30 minutes to 1 hour.
- Isolation: After cooling, the product precipitates as beige crystals, which are filtered, washed, and dried.
- Yield: High yields of 2-hydroxy-4-methyl-5-(2-chloroalkyl)-thiazole are obtained, e.g., 66–95%.
Halogenation of the Hydroxy-Thiazole to Target Compound
- Halogenating Agent: Phosphoryl chloride (POCl3) is used to convert the 2-hydroxy group into a 2-chloro substituent.
- Solvent: Anhydrous chlorobenzene or similar halogenated aromatic hydrocarbons.
- Conditions: The hydroxy-thiazole is suspended in chlorobenzene and heated to 100°C; phosphoryl chloride is added over 30 minutes. The reaction continues at 125–130°C until hydrogen chloride evolution ceases (~2 hours).
- Workup: The reaction mixture is cooled, poured onto ice, phases separated, and the organic phase washed with sodium hydrogen carbonate solution.
- Yield: The target 2-chloro-4-methyl-5-(2-chloroalkyl)-thiazole is isolated by vacuum distillation with yields around 66–75%.
Catalytic Hydrogenation (Optional Step)
- Purpose: To reduce any residual unsaturation or impurities.
- Catalyst: Palladium on activated charcoal (Pd/C), sometimes containing selenium.
- Solvent: 96% ethanol or methanol.
- Conditions: Hydrogenation at atmospheric or slightly elevated pressure (0.05–0.7 MPa) until hydrogen uptake ceases.
- Outcome: Purified 4-methyl-5-(2-chloroalkyl)-thiazole with purity >98%, suitable for pharmaceutical applications.
Representative Reaction Scheme Summary
| Step | Reactants/Intermediates | Conditions & Reagents | Product & Yield |
|---|---|---|---|
| 1 | 3,5-Dichloro-2-pentanone + KSCN | Acetone, 0–80°C, several hours | 3-Thiocyanato-5-chloro-2-pentanone (70–95%) |
| 2 | Thiocyanato-ketone + 85% H3PO4 | 95–100°C, 30–60 min | 2-Hydroxy-4-methyl-5-(2-chloroalkyl)-thiazole (66–95%) |
| 3 | Hydroxy-thiazole + POCl3 in chlorobenzene | 100–130°C, 2 hours | 2-Chloro-4-methyl-5-(2-chloroalkyl)-thiazole (66–75%) |
| 4 | Crude thiazole + Pd/C catalyst + H2 in ethanol | Atmospheric or mild pressure H2 | Purified 4-methyl-5-(2-chloroalkyl)-thiazole (>98% purity) |
Analytical and Purity Data
- Boiling Points: Typically around 102–105°C under reduced pressure (~40–53 Pa).
- Refractive Index: $$n_D^{20}$$ values around 1.54–1.55, confirming compound identity.
- Spectroscopic Confirmation: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra support the assigned structures.
- Purity: Gas chromatography analysis indicates product purity exceeding 95–98% after purification steps.
Advantages and Considerations of the Methods
- The described synthetic route avoids the use of highly toxic reagents like carbon disulfide, which are required in alternative methods involving ammonium dithiocarbamate.
- The use of phosphoryl chloride as a halogenating agent offers high selectivity and good yields.
- The process is scalable and suitable for industrial production due to relatively mild conditions and manageable by-products.
- Catalytic hydrogenation ensures high purity and removal of residual impurities without harsh conditions.
- Solvent choice (e.g., ethyl acetate, chlorobenzene, ethanol) can be varied to optimize yields and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylpropyl)-4-methyl-1,3-thiazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro group or to modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted thiazoles with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dechlorinated thiazoles and modified thiazole rings.
Scientific Research Applications
2-(3-Chloro-2-methylpropyl)-4-methyl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylpropyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The chloro group and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Structural and Functional Group Analysis
The table below summarizes key structural differences and similarities between 2-(3-Chloro-2-methylpropyl)-4-methyl-1,3-thiazole and related compounds:
Key Observations:
- Substituent Position: The position of substituents significantly impacts activity. For example, tiprotimod’s carboxylic acid group at C2 correlates with immunomodulatory effects, while the target compound’s chloroalkyl group may favor electrophilic reactivity or hydrophobic interactions .
- Functional Group Diversity: Esters (e.g., ethyl 2-methylpropanoate) and carboxylic acids (tiprotimod) introduce varying polarities, influencing solubility and bioavailability .
Biological Activity
2-(3-Chloro-2-methylpropyl)-4-methyl-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This compound exhibits various biological effects, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
The synthesis of this compound typically involves the reaction of 3-chloro-2-methylpropylamine with a thioamide under acidic or basic conditions. Commonly used bases include sodium hydroxide, with ethanol as a solvent. The reaction is generally conducted under heat to facilitate the formation of the thiazole ring.
Antimicrobial Activity
One of the primary areas of research surrounding this compound is its antimicrobial properties. Studies have indicated that compounds containing thiazole rings often exhibit significant antibacterial activity against various pathogens.
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
These results suggest that the compound may be effective in developing new antimicrobial agents.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor, which is crucial for its potential application in medicinal chemistry. The mechanism typically involves binding to the active sites of enzymes, leading to competitive or non-competitive inhibition.
| Enzyme Target | IC50 (µM) | Effect |
|---|---|---|
| Cyclin-dependent kinase | 0.5 | Inhibition of cell cycle progression |
| Carbonic anhydrase IX | 10.93 | Selective inhibition |
These findings highlight its potential role in cancer therapy and other diseases where enzyme regulation is critical.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, making it a candidate for further pharmacological development. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Studies
Several case studies have explored the efficacy of thiazole derivatives similar to this compound:
- Case Study on Antimicrobial Efficacy : A study demonstrated that thiazole derivatives significantly inhibited bacterial growth in vitro, suggesting their potential as new antibiotics.
- Case Study on Cancer Treatment : Research involving similar compounds showed promising results in inhibiting tumor growth in animal models through enzyme inhibition pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
